HSV-TK substrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “HSV-TK substrate” refers to the substrates utilized by the enzyme thymidine kinase from herpes simplex virus type 1. This enzyme is multifunctional and phosphorylates a broad range of pyrimidine nucleosides, nucleotides, and purine nucleosides, including thymidine, thymidylate, deoxycytidine, acyclovir, and ganciclovir . The enzyme’s ability to phosphorylate these substrates makes it a significant pharmacological target in herpesvirus treatments and gene therapies for cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of HSV-TK substrates involves the synthesis of nucleoside analogs. For instance, ganciclovir is synthesized through a multi-step process involving the protection of hydroxyl groups, glycosylation, and deprotection . The reaction conditions typically involve the use of protecting groups, catalysts, and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of HSV-TK substrates like ganciclovir involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: HSV-TK substrates undergo various chemical reactions, including phosphorylation, oxidation, and substitution . The enzyme thymidine kinase catalyzes the phosphorylation of these substrates, converting them into their monophosphate forms .

Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation, and various solvents and catalysts for other chemical transformations . The reaction conditions are typically mild, with controlled temperatures and pH to ensure the stability of the substrates .

Major Products Formed: The major products formed from these reactions are the monophosphate, diphosphate, and triphosphate forms of the nucleoside analogs . For example, ganciclovir is phosphorylated to ganciclovir monophosphate, which is further metabolized to ganciclovir triphosphate .

Wissenschaftliche Forschungsanwendungen

HSV-TK substrates have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In gene therapy, the HSV-TK/ganciclovir system is used as a suicide gene therapy to selectively kill tumor cells . The enzyme’s ability to phosphorylate nucleoside analogs makes it a valuable tool in antiviral therapies, particularly for treating herpesvirus infections . Additionally, HSV-TK substrates are used in molecular biology research to study enzyme kinetics and substrate specificity .

Wirkmechanismus

The mechanism of action of HSV-TK substrates involves their phosphorylation by the enzyme thymidine kinase . The enzyme catalyzes the transfer of a phosphate group from ATP to the substrate, converting it into its monophosphate form . This monophosphate is further phosphorylated by cellular kinases to its diphosphate and triphosphate forms . The triphosphate form of the substrate, such as ganciclovir triphosphate, is incorporated into viral DNA, leading to chain termination and inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

HSV-TK substrates are unique in their ability to be phosphorylated by the enzyme thymidine kinase from herpes simplex virus type 1 . Similar compounds include acyclovir, penciclovir, and brivudine, which are also nucleoside analogs used in antiviral therapies . HSV-TK substrates like ganciclovir have a broader substrate specificity and higher efficacy in certain applications .

Eigenschaften

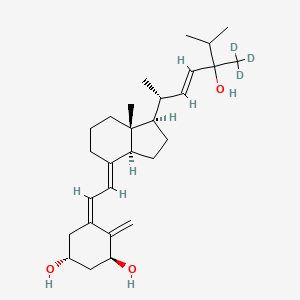

Molekularformel |

C11H15N5O4 |

|---|---|

Molekulargewicht |

281.27 g/mol |

IUPAC-Name |

2-amino-9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)/t4-,5-,7-,8+/m1/s1 |

InChI-Schlüssel |

KIDOTSCXAILVGR-APOSLCTFSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)O)O)CO |

Kanonische SMILES |

C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)O)O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

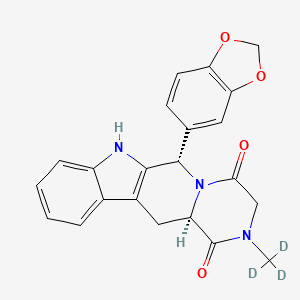

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)

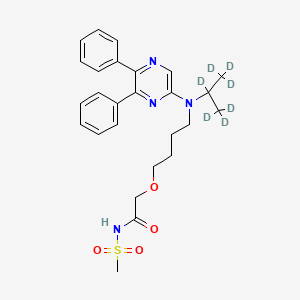

![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)

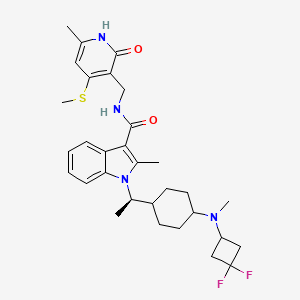

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)

![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)